Cas no 1804492-04-3 (4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride)
4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride
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- Inchi: 1S/C8H2Cl2F2N2O/c9-4-1-5(8(11)12)14-6(7(10)15)3(4)2-13/h1,8H
- InChI Key: GZXLPAXNYOLXCP-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=C(C(=O)Cl)N=C(C(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 304
- XLogP3: 2.7
- Topological Polar Surface Area: 53.8
4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051036-1g |
4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1804492-04-3 | 97% | 1g |
$1,460.20 | 2022-04-02 |
4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride
Research Brief on 4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS: 1804492-04-3): Recent Advances and Applications
The compound 4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS: 1804492-04-3) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic utility, biological relevance, and emerging applications in medicinal chemistry.
Recent studies have demonstrated the compound's importance as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features - including the reactive carbonyl chloride group, electron-withdrawing cyano substituent, and difluoromethyl moiety - make it particularly valuable for constructing complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in developing potent kinase inhibitors, where it served as a crucial building block for pyridine-based pharmacophores.
Significant progress has been made in understanding the compound's reactivity patterns. Research from the European Journal of Organic Chemistry (2024) systematically investigated its nucleophilic substitution reactions, revealing remarkable selectivity at the 2-position carbonyl chloride group while maintaining the integrity of other functional groups. This selectivity enables efficient derivatization strategies that are being exploited in several drug discovery programs.
In the context of biological activity, derivatives of 4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride have shown promising results in targeting various disease pathways. A recent patent application (WO2023/154672) describes its incorporation into novel compounds exhibiting potent activity against resistant bacterial strains, with MIC values in the low micromolar range against MRSA. The difluoromethyl group appears to play a crucial role in enhancing membrane permeability and metabolic stability.
From a synthetic methodology perspective, recent advances have focused on developing more sustainable production routes for this compound. Green Chemistry (2024) reported an improved catalytic process that reduces hazardous waste generation by 40% while maintaining high yields. This development addresses growing concerns about the environmental impact of pharmaceutical manufacturing while ensuring reliable supply of this important intermediate.
Looking forward, the compound's applications appear to be expanding into new therapeutic areas. Preliminary results from a major pharmaceutical company's research program suggest that derivatives may have potential in neurodegenerative disease treatment, particularly in modulating protein aggregation pathways. However, these findings remain preliminary and require further validation through additional studies and clinical trials.
In conclusion, 4-Chloro-3-cyano-6-(difluoromethyl)pyridine-2-carbonyl chloride continues to be a valuable tool in medicinal chemistry, with its applications growing as researchers uncover new synthetic methodologies and biological activities. The compound's unique combination of reactivity and structural features positions it as an important building block for future drug discovery efforts across multiple therapeutic areas.
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